molecular formula C17H14N2O2 B7475919 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

Cat. No. B7475919
M. Wt: 278.30 g/mol
InChI Key: HSPZAXDAVSLBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide, commonly known as MOB or MOB-A, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. MOB-A is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of MOB-A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MOB-A has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. MOB-A also inhibits the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
MOB-A has a range of biochemical and physiological effects that make it a promising candidate for further investigation in drug development. MOB-A has been shown to have anti-inflammatory effects, anti-tumor properties, and neuroprotective effects. MOB-A has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of MOB-A is its small size, which allows it to easily penetrate cell membranes and reach its target sites. MOB-A is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of MOB-A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on MOB-A. One area of investigation could be the development of MOB-A as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be the development of MOB-A as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies could also investigate the potential of MOB-A as a chemotherapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of MOB-A involves a multistep process that includes the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MOB-A has been the subject of several studies investigating its potential as a therapeutic agent. One study found that MOB-A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that MOB-A has anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-18-16(11-21-12)13-7-9-15(10-8-13)19-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPZAXDAVSLBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

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